REACTION_CXSMILES
|
BrCC1CCC(O)CC1.[CH3:10][O:11][CH:12]1[CH2:17][CH2:16][CH:15]([C:18](O)=[O:19])[CH2:14][CH2:13]1>>[CH3:10][O:11][CH:12]1[CH2:17][CH2:16][CH:15]([CH2:18][OH:19])[CH2:14][CH2:13]1
|
Name
|
tetrahydropyranyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1CCC(CC1)O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
COC1CCC(CC1)C(=O)O
|
Name
|
THF
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was treated with dihyhdropyran
|
Type
|
CUSTOM
|
Details
|
This preparation is represented by the following reaction scheme
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Type
|
ADDITION
|
Details
|
Then, borane-tetrahydrofuran complex (80 ml of 1M solution) was added
|
Type
|
CUSTOM
|
Details
|
Excess borane was destroyed
|
Type
|
ADDITION
|
Details
|
by adding 15 ml of water dropwise until no effervescence
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The THF layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent from the filtrate was removed under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1CCC(CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |